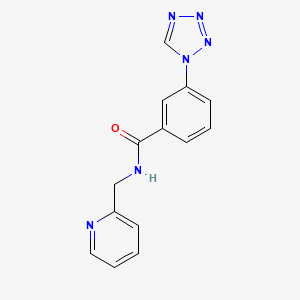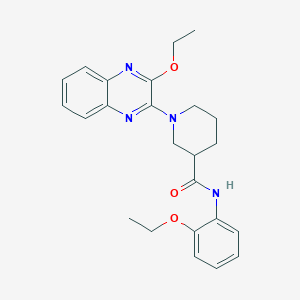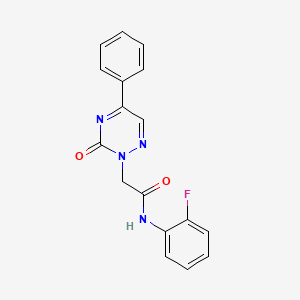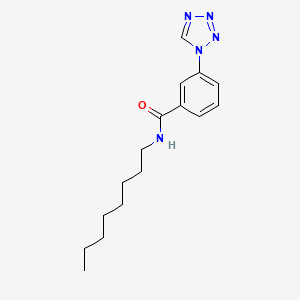![molecular formula C22H17N5O2 B14978444 methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate](/img/structure/B14978444.png)
methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a complex organic compound that features a unique combination of indole, imidazo[1,2-a]pyrazine, and benzoate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the imidazo[1,2-a]pyrazine core, and finally, the coupling with the benzoate group.
Indole Derivative Preparation: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Imidazo[1,2-a]pyrazine Formation: This step often involves the cyclization of appropriate precursors such as 2-aminopyrazine with aldehydes or ketones in the presence of catalysts like palladium or copper.
Coupling with Benzoate: The final step involves the esterification of the synthesized imidazo[1,2-a]pyrazine-indole intermediate with methyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and imidazo[1,2-a]pyrazine moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups or double bonds within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings. Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer agent, given the bioactivity of its indole and imidazo[1,2-a]pyrazine components.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The indole moiety is known to interact with various receptors and enzymes, potentially inhibiting or activating them. The imidazo[1,2-a]pyrazine core can enhance these interactions through additional binding sites and electronic effects. These interactions can lead to the modulation of signaling pathways, influencing cellular processes such as apoptosis, proliferation, and differentiation.
類似化合物との比較
Similar Compounds
Methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyridine-3-yl]amino}benzoate: Similar structure but with a pyridine ring instead of pyrazine.
Methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrimidine-3-yl]amino}benzoate: Contains a pyrimidine ring, offering different electronic properties.
Methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]thiazole-3-yl]amino}benzoate: Features a thiazole ring, which can introduce sulfur-based interactions.
Uniqueness
Methyl 2-{[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is unique due to the combination of indole and imidazo[1,2-a]pyrazine moieties, which provide a distinct set of electronic and steric properties. This uniqueness can lead to specific interactions with biological targets, making it a valuable compound for drug discovery and material science.
特性
分子式 |
C22H17N5O2 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
methyl 2-[[2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate |
InChI |
InChI=1S/C22H17N5O2/c1-29-22(28)15-7-3-5-9-18(15)25-21-20(26-19-13-23-10-11-27(19)21)16-12-24-17-8-4-2-6-14(16)17/h2-13,24-25H,1H3 |
InChIキー |
FQOVELJIXSMMCD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Azepan-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B14978363.png)

![Methyl 4-(5-hydroxy-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzoate](/img/structure/B14978377.png)


![N-(2-chlorophenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14978397.png)
![5-({[2-(2,4-dichlorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14978405.png)
![N-[4-(diethylamino)benzyl]-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B14978415.png)
![7-Chloro-2-[3-(dimethylamino)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14978417.png)
![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B14978422.png)
![N-(3,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B14978430.png)
![2-(4-bromophenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B14978443.png)

![3-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B14978455.png)
